molecular formula C24H25FN8 B12395674 Alk5-IN-29

Alk5-IN-29

Cat. No.: B12395674
M. Wt: 444.5 g/mol
InChI Key: DMKDGVBLGDMHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk5-IN-29 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Alk5-IN-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Alk5-IN-29 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway.

    Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases, cancers, and other conditions associated with dysregulated transforming growth factor beta signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

Alk5-IN-29 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation of downstream signaling molecules such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, thereby blocking the transforming growth factor beta signaling pathway. This leads to the modulation of gene expression and cellular responses associated with fibrosis, cancer, and other diseases .

Properties

Molecular Formula

C24H25FN8

Molecular Weight

444.5 g/mol

IUPAC Name

2-N-[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H25FN8/c1-16-3-2-4-20-21(14-28-32-23(16)20)30-22-5-6-27-24(31-22)29-19-12-17(11-18(25)13-19)15-33-9-7-26-8-10-33/h2-6,11-14,26H,7-10,15H2,1H3,(H2,27,29,30,31,32)

InChI Key

DMKDGVBLGDMHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC(=C4)CN5CCNCC5)F

Origin of Product

United States

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